molecular formula C17H15NO2 B231976 2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one

2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one

Cat. No.: B231976
M. Wt: 265.31 g/mol
InChI Key: BDLCKVSBCPDQJX-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran core with a dimethylaminophenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one typically involves the condensation of 4-dimethylaminobenzaldehyde with benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the benzofuran core with a dimethylaminophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C17H15NO2/c1-18(2)13-9-7-12(8-10-13)11-16-17(19)14-5-3-4-6-15(14)20-16/h3-11H,1-2H3/b16-11-

InChI Key

BDLCKVSBCPDQJX-WJDWOHSUSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3O2

SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2

Origin of Product

United States

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